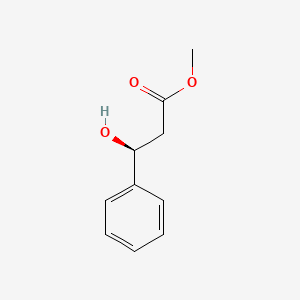

methyl (3S)-3-hydroxy-3-phenylpropanoate

Vue d'ensemble

Description

Methyl (3S)-3-hydroxy-3-phenylpropanoate, also known as mandelic acid methyl ester, is a chiral compound that has been widely used in the pharmaceutical industry due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents. The compound has a molecular weight of 178.21 g/mol and a melting point of 58-60°C.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Methyl (3S)-3-hydroxy-3-phenylpropanoate serves as a key intermediate in the development of various chemical synthesis methodologies. A notable application involves its role in cross-coupling reactions. Wan et al. (2013) developed meta-C–H arylation and methylation of 3-phenylpropanoic acid derivatives using a unique U-shaped template, highlighting the compound's utility in creating complex molecular architectures L. Wan, Navid Dastbaravardeh, Gang Li, Jin-quan Yu, 2013. Additionally, Kolev et al. (1995) examined the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate, providing insights into the stereochemical preferences and molecular interactions of similar esters T. Kolev, H. Preut, P. Bleckmann, I. Juchnovski, 1995.

Biomedical Applications

In the biomedical field, the structural motif of methyl (3S)-3-hydroxy-3-phenylpropanoate is reflected in the broader family of polyhydroxyalkanoates (PHAs), which have garnered interest for their biocompatibility and potential in tissue engineering. Chen and Wu (2005) highlighted the versatile applications of PHAs, including their use in creating sutures, repair patches, and scaffolds for tissue regeneration, underscoring the relevance of methyl (3S)-3-hydroxy-3-phenylpropanoate derivatives in medical materials science Guoqiang Chen, Qiong Wu, 2005.

Enzymatic Studies and Resolution

The compound's role extends to enzymatic resolution studies, demonstrating its utility in understanding enzyme specificity and reaction mechanisms. Ribeiro et al. (2001) explored the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, examining the effects of ultrasound on reaction efficiency, which highlights the compound's utility in studying biocatalysis C. M. Ribeiro, Elisa N. Passaroto, E. C. S. Brenelli, 2001.

Material Science and Polymer Chemistry

In material science, the structural features of methyl (3S)-3-hydroxy-3-phenylpropanoate are key to synthesizing novel polymeric materials. For instance, Fritzsche et al. (1990) described the production of polyesters with phenyl pendant groups by Pseudomonas oleovorans, indicating the potential of derivatives of methyl (3S)-3-hydroxy-3-phenylpropanoate in developing new materials with specific properties K. Fritzsche, R. Lenz, R. Fuller, 1990.

Catalysis and Reaction Mechanisms

Furthermore, the compound is used in studies focusing on catalysis and reaction mechanisms. The synthesis of methyl 3-hydroxypropanoate catalyzed by epoxy ethane, as discussed by Yin Yu-zhou and Zhao Zhen-kang (2008), exemplifies its role in understanding and optimizing chemical reactions for industrial applications, demonstrating the versatility of methyl (3S)-3-hydroxy-3-phenylpropanoate in catalytic studies Yin Yu-zhou, Zhao Zhen-kang, 2008.

Mécanisme D'action

Mode of Action

The compound is synthesized from racemic substrate (R,S)-ethyl 3-hydroxy-3-phenylpropanoate and enzymatically prepared to S-isomer of the substrate by employing Porcine pancreas lipase (PPL) as a biocatalyst . The interaction of the compound with its targets leads to changes in neurotransmitter levels, which can have a significant impact on mood regulation.

Biochemical Pathways

The compound is involved in the biochemical pathways related to the synthesis of tomoxetine hydrochloride and fluoxetine hydrochloride . These pathways involve the enzymatic preparation of the S-isomer of the substrate by employing Porcine pancreas lipase (PPL) as a biocatalyst .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be similar to those of its derivative drugs, tomoxetine hydrochloride and fluoxetine hydrochloride. These drugs increase the levels of norepinephrine and serotonin in the brain, which can help to alleviate symptoms of depression .

Action Environment

The action of (S)-Methyl 3-hydroxy-3-phenylpropanoate is influenced by various environmental factors. For instance, the optimal temperature for the resolution of (R,S)-ethyl 3-hydroxy-3-phenylpropanoate by PPL is 35 °C, and the optimal pH is 7.5 . These conditions provide a practically chemo-enzymatic preparation of chiral β-hydroxy acid by PPL .

Propriétés

IUPAC Name |

methyl (3S)-3-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHHCQFCDCJKIX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426343 | |

| Record name | Methyl (3S)-3-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3S)-3-hydroxy-3-phenylpropanoate | |

CAS RN |

36615-45-9 | |

| Record name | Methyl (3S)-3-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

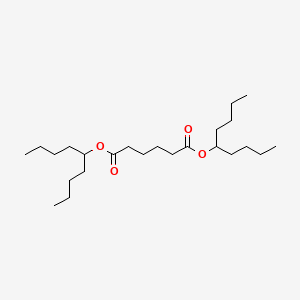

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)